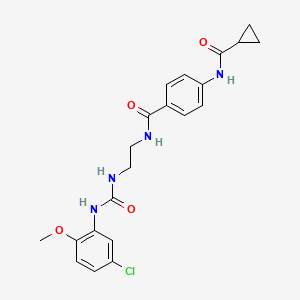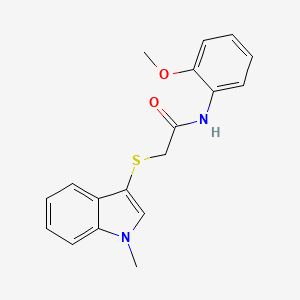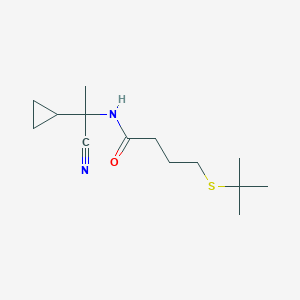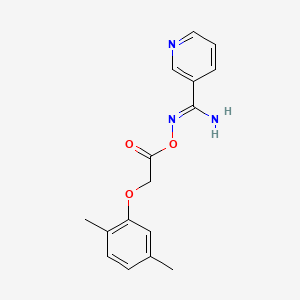
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Quinoxaline derivatives, including 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide, have been synthesized and investigated for their antiviral properties. In particular, compounds synthesized from ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate showed potent activity against human cytomegalovirus (HCMV), exhibiting lower IC50 values compared to the standard antiviral drug ganciclovir. These findings highlight the potential of these quinoxaline derivatives in developing antiviral therapies (Elzahabi, 2017).
Crystal Structure and Inhibitor Potential of Quinoxaline Derivatives
Two newly synthesized quinoxaline derivatives have been examined for their potential as inhibitors for c-Jun N-terminal kinases (JNK1). The crystal structure analysis revealed distinct interactions and molecular docking studies provided insights into their inhibitory potential. This indicates the potential application of these derivatives in targeting specific kinases for therapeutic purposes (Abad et al., 2020).
Synthesis and Tautomerism in Quinoxaline Derivatives
A study on the synthesis of novel quinoxaline compounds and their tautomeric behavior in different solvents offers valuable insights into the chemical properties of these derivatives. This understanding is crucial for the proper design and application of these compounds in various scientific research fields (Kim et al., 2003).
Antimicrobial and Anticancer Properties
Antifungal and Anticancer Properties of Quinoxaline Derivatives
Certain quinoxaline derivatives have been identified as potent antifungal agents against Candida and Aspergillus species, displaying considerable in vitro activity. Additionally, these compounds have demonstrated promising anticancer properties, indicating their potential as therapeutic agents in treating infections and cancer (Bardiot et al., 2015).
Antimicrobial and Anticancer Activities of Acetamide Derivatives
Novel N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides have been synthesized and screened for their antimicrobial and anticancer activities. Several compounds exhibited broad-spectrum antibacterial activity and significant antifungal activity. Moreover, some derivatives showed potent anticancer effects, with further studies revealing their potential mechanisms of action, highlighting their therapeutic potential (Ahmed et al., 2018).
作用機序
The mechanism of action of this compound is not specified in the available resources.
Safety and Hazards
特性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-15-13(18)7-12-14(19)17-11-6-9(3)8(2)5-10(11)16-12/h5-6,12,16H,4,7H2,1-3H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBBDNOTLHQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
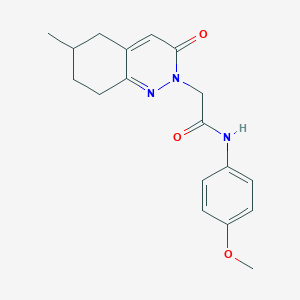
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)

![tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2626157.png)
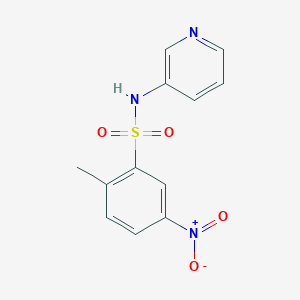
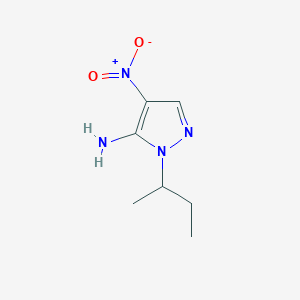
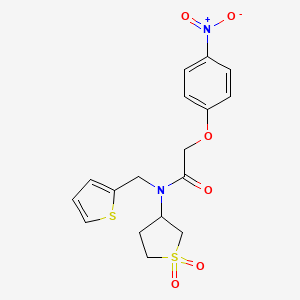

![3,4,5-Trimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2626166.png)
